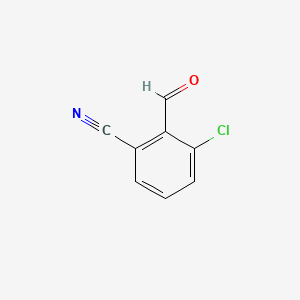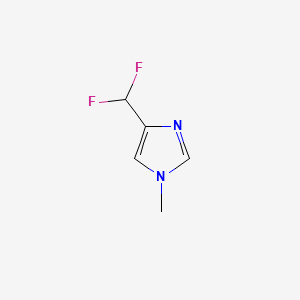
3-Chloro-2-formylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO It is a derivative of benzonitrile, characterized by the presence of a chloro group and a formyl group attached to the benzene ring
Applications De Recherche Scientifique
3-Chloro-2-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives , which have been studied for their antibacterial properties .
Mode of Action
It is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives . These derivatives have been found to exhibit antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.27 (iLOGP), 1.73 (XLOGP3), 2.02 (WLOGP), 1.35 (MLOGP), and 2.59 (SILICOS-IT), with a consensus Log Po/w of 1.79 . These properties may influence its bioavailability.
Result of Action
Its derivatives have been found to exhibit antibacterial activity , suggesting that it may have a role in disrupting bacterial growth or survival.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to reactive gases may affect its stability.
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can involve free radical bromination and nucleophilic substitution .
Cellular Effects
Related compounds have been shown to have antibacterial activities
Molecular Mechanism
It is known that benzonitrile ligands can form coordination complexes with transition metals, which can be displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates
Méthodes De Préparation
The synthesis of 3-Chloro-2-formylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with cyanide sources under specific conditions. Another method includes the use of chlorination reactions on 2-formylbenzonitrile. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. For instance, the use of catalysts and controlled temperatures can significantly enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
3-Chloro-2-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Comparaison Avec Des Composés Similaires
3-Chloro-2-formylbenzonitrile can be compared with other similar compounds such as:
- 2-Chloro-3-formylbenzonitrile
- 4-Chloro-2-formylbenzonitrile
- 3-Bromo-2-formylbenzonitrile These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
3-chloro-2-formylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCIKLKCYMPBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B597023.png)

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)


![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)





